molecular formula C15H21N3 B2639221 (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine CAS No. 1285022-77-6

(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine

Cat. No.: B2639221
CAS No.: 1285022-77-6
M. Wt: 243.354
InChI Key: HRTYUSIPMFOMJS-UHFFFAOYSA-N
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Description

(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine is a complex organic compound that features a benzimidazole moiety linked to a cyclohexyl group via a methanamine bridge. Benzimidazole derivatives are known for their broad range of biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine typically involves the formation of the benzimidazole ring followed by the introduction of the cyclohexyl and methanamine groups. One common method involves the condensation of o-phenylenediamine with an aldehyde to form the benzimidazole core. This is followed by alkylation with a cyclohexylmethyl halide under basic conditions to introduce the cyclohexyl group. Finally, the methanamine group is introduced through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Alkyl halides or sulfonates can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives of the benzimidazole ring.

    Reduction: Dihydro derivatives of the benzimidazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (1H-benzo[d]imidazol-2-yl)methanamine: Lacks the cyclohexyl group, which may reduce its binding affinity and selectivity.

    Cyclohexylmethanamine: Lacks the benzimidazole moiety, which is crucial for biological activity.

    (1H-benzo[d]imidazol-2-yl)cyclohexane: Lacks the methanamine group, which is important for certain chemical reactions.

Uniqueness

(1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexyl)methanamine is unique due to the presence of both the benzimidazole and cyclohexyl groups, which confer specific biological and chemical properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .

Properties

IUPAC Name

[1-(1H-benzimidazol-2-ylmethyl)cyclohexyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c16-11-15(8-4-1-5-9-15)10-14-17-12-6-2-3-7-13(12)18-14/h2-3,6-7H,1,4-5,8-11,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTYUSIPMFOMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=NC3=CC=CC=C3N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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